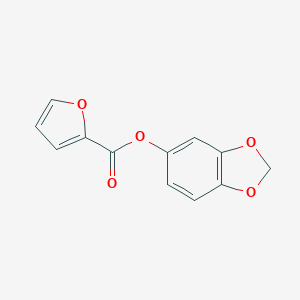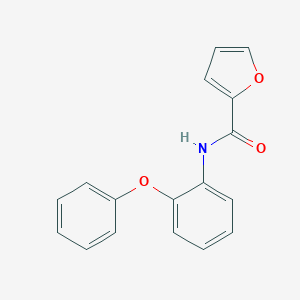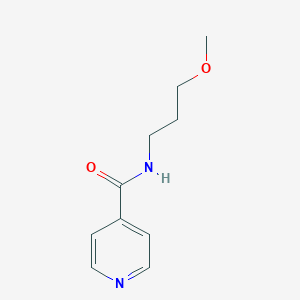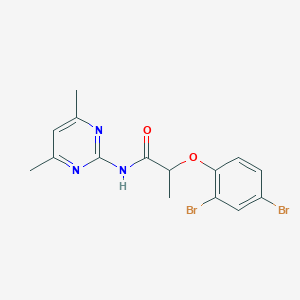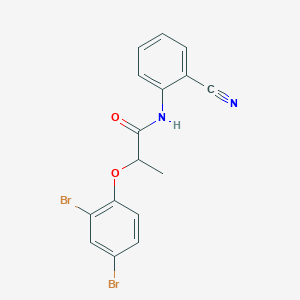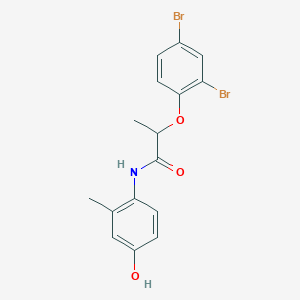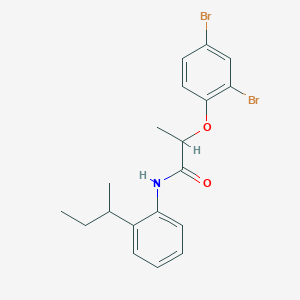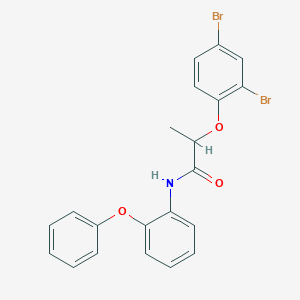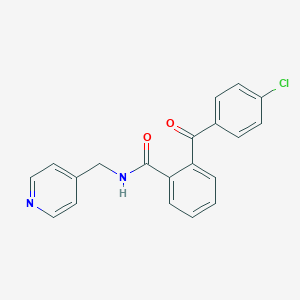
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme N-acetylglucosamine-6-sulfatase (GNS). GNS is involved in the degradation of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and play a crucial role in various physiological processes. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for lysosomal storage disorders (LSDs) and other diseases associated with abnormal GAG accumulation.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide works by inhibiting the activity of GNS, which is responsible for the degradation of sulfated GAGs. By inhibiting GNS, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide reduces the breakdown of GAGs and promotes their accumulation in lysosomes. This leads to the activation of lysosomal exocytosis and subsequent release of GAGs into the extracellular space, where they can be degraded by other enzymes. This mechanism of action is different from other GAG-degrading enzymes inhibitors, such as enzyme replacement therapies, which require direct delivery of the missing enzyme to lysosomes.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce GAG accumulation in various tissues, including the brain, liver, and spleen, in preclinical models of LSDs. This leads to the normalization of lysosomal pH and the reduction of lysosomal enlargement and dysfunction. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been shown to reduce neuroinflammation and improve motor deficits in MPS IIIA and IIIB mice. In addition, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has several advantages as a tool compound for studying GAG metabolism and LSDs. It has a high potency and selectivity for GNS, which allows for precise inhibition of this enzyme without affecting other GAG-degrading enzymes. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been shown to be effective in reducing GAG accumulation in various tissues, including the brain, which is a challenging target for many other therapeutic approaches. However, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has some limitations as a tool compound, such as its low solubility and stability, which may affect its pharmacokinetics and bioavailability in vivo. In addition, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has not been tested in clinical trials yet, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide. One direction is to optimize the pharmacokinetics and bioavailability of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide to improve its efficacy and safety in vivo. This could be achieved by modifying the chemical structure of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide or developing prodrug formulations. Another direction is to investigate the potential of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide as a therapeutic agent for other diseases associated with abnormal GAG accumulation, such as neurodegenerative disorders and cancer. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide could also be used as a tool compound for studying GAG metabolism and lysosomal function in various cellular and animal models. Finally, the development of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide analogs with improved potency, selectivity, and pharmacokinetics could lead to the discovery of novel therapeutic agents for LSDs and other diseases.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-pyridinemethanol to produce 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been extensively studied in preclinical models of LSDs, such as mucopolysaccharidosis type IIIA (MPS IIIA) and type IIIB (MPS IIIB). These diseases are caused by mutations in genes encoding enzymes involved in GAG metabolism, leading to the accumulation of GAGs in lysosomes and subsequent cellular dysfunction. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce GAG accumulation in various tissues, including the brain, and improve various disease-related phenotypes, such as neuroinflammation and motor deficits. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been investigated as a potential treatment for other diseases associated with abnormal GAG accumulation, such as idiopathic pulmonary fibrosis and osteoarthritis.
Eigenschaften
Molekularformel |
C20H15ClN2O2 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-7-5-15(6-8-16)19(24)17-3-1-2-4-18(17)20(25)23-13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) |
InChI-Schlüssel |
USRLCHIWOGCMKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





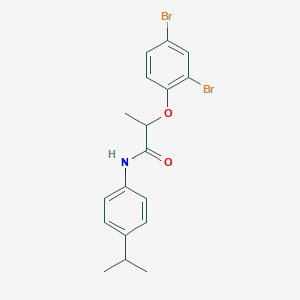
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
